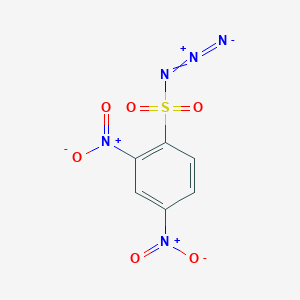

N-diazo-2,4-dinitrobenzenesulfonamide

CAS No.: 920756-43-0

Cat. No.: VC16957627

Molecular Formula: C6H3N5O6S

Molecular Weight: 273.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920756-43-0 |

|---|---|

| Molecular Formula | C6H3N5O6S |

| Molecular Weight | 273.19 g/mol |

| IUPAC Name | N-diazo-2,4-dinitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |

| Standard InChI Key | OGVDLNBGQBMNDK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Diazo-2,4-dinitrobenzenesulfonamide comprises a benzene ring substituted with two nitro groups at the 2- and 4-positions, a sulfonamide group at the 1-position, and a diazo group (–N) linked to the sulfonamide nitrogen. The electron-withdrawing nitro groups significantly polarize the aromatic ring, enhancing the electrophilicity of the diazo moiety. This electronic configuration facilitates nucleophilic attack and carbene generation under thermal or photochemical conditions .

Table 1: Key Physicochemical Parameters of N-Diazo-2,4-Dinitrobenzenesulfonamide

Synthetic Methodologies

General Synthesis of Diazo Compounds

The synthesis of diazo derivatives typically involves diazotization reactions, where primary amines react with nitrous acid (HNO) to form diazonium salts. For example, Ali and Adnan (2022) demonstrated the preparation of azo compounds via diazotization of 4-methoxy-2-nitroaniline, followed by coupling with 4-hydroxybenzoic acid . This two-step process—diazonium salt formation and subsequent nucleophilic substitution—provides a template for synthesizing N-diazo-2,4-dinitrobenzenesulfonamide.

Stepwise Reaction Pathway

-

Diazotization:

Treatment of 2,4-dinitrobenzenesulfonamide with sodium nitrite (NaNO) in acidic media (e.g., HCl) generates the corresponding diazonium salt. -

Stabilization:

The diazonium salt is stabilized at low temperatures (0–5°C) to prevent premature decomposition .

Challenges in Nitration and Sulfonylation

Introducing nitro groups to the benzene ring requires careful control of reaction conditions to avoid over-nitration. Patent US8119679B2 highlights the use of mixed acids (HNO/HSO) for regioselective nitration of imidazole derivatives . Similarly, sulfonamide incorporation likely involves sulfonation of aniline precursors followed by amidation.

Reactivity and Functional Transformations

Carbene Generation

Upon thermal or photochemical activation, the diazo group in N-diazo-2,4-dinitrobenzenesulfonamide decomposes to release nitrogen gas (N) and generate a reactive carbene intermediate:

Carbenes participate in insertion reactions with C–H bonds, enabling carbon-carbon bond formation. This reactivity is exploited in polymer cross-linking and heterocycle synthesis .

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions relative to the nitro groups. For instance, hydroxide or amine nucleophiles may displace leaving groups under mild conditions, yielding functionalized derivatives .

Comparative Analysis of Diazo/Nitroaromatic Systems

Table 2: Comparison of Key Diazo and Nitroaromatic Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume